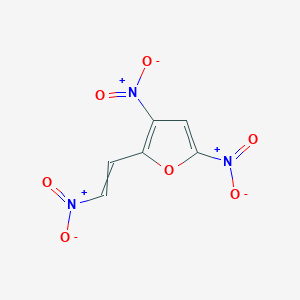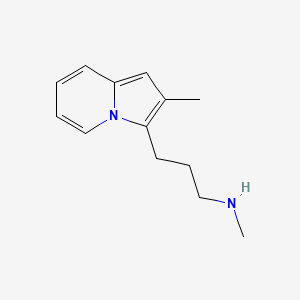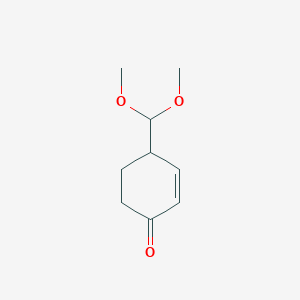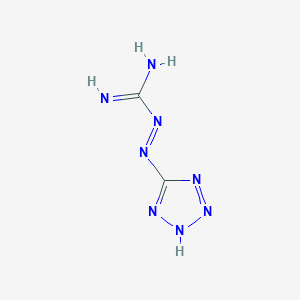
Tridecyl 2,3-bis(hexadecyloxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tridecyl 2,3-bis(hexadecyloxy)propanoate: is an organic compound belonging to the class of esters Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tridecyl 2,3-bis(hexadecyloxy)propanoate typically involves the esterification reaction between tridecyl alcohol and 2,3-bis(hexadecyloxy)propanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to drive the reaction to completion. The product is then purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts such as ion-exchange resins can also be employed to facilitate the esterification process. The final product is typically obtained through a series of purification steps including distillation, extraction, and filtration.
Analyse Des Réactions Chimiques
Types of Reactions:
Hydrolysis: Tridecyl 2,3-bis(hexadecyloxy)propanoate can undergo hydrolysis in the presence of water and an acid or base catalyst to yield tridecyl alcohol and 2,3-bis(hexadecyloxy)propanoic acid.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the ester can be achieved using reducing agents like lithium aluminum hydride to produce the corresponding alcohols.
Common Reagents and Conditions:
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide)
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Major Products Formed:
Hydrolysis: Tridecyl alcohol, 2,3-bis(hexadecyloxy)propanoic acid
Oxidation: Corresponding carboxylic acids
Reduction: Corresponding alcohols
Applications De Recherche Scientifique
Chemistry: Tridecyl 2,3-bis(hexadecyloxy)propanoate is used as a model compound in the study of esterification and hydrolysis reactions. It is also employed in the synthesis of complex organic molecules.
Biology: In biological research, this compound is used to study the interactions between esters and biological membranes. Its long alkyl chains make it a useful tool for investigating lipid bilayer dynamics.
Medicine: The compound has potential applications in drug delivery systems due to its ability to form stable emulsions and micelles. It is also being explored for its potential use in topical formulations for skin care.
Industry: In the industrial sector, this compound is used as a lubricant additive and in the formulation of surfactants. Its unique properties make it suitable for use in high-performance lubricants and detergents.
Mécanisme D'action
The mechanism of action of Tridecyl 2,3-bis(hexadecyloxy)propanoate involves its interaction with lipid bilayers and biological membranes. The long alkyl chains of the compound allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes such as signal transduction and membrane transport.
Comparaison Avec Des Composés Similaires
- Tridecyl propanoate
- Hexadecyl propanoate
- 2,3-bis(hexadecyloxy)propanoic acid
Comparison: Tridecyl 2,3-bis(hexadecyloxy)propanoate is unique due to the presence of two long hexadecyloxy chains attached to the propanoate backbone. This gives it distinct properties in terms of hydrophobicity and interaction with lipid bilayers. Compared to similar compounds like tridecyl propanoate and hexadecyl propanoate, it has enhanced stability and a higher molecular weight, making it more suitable for specific applications in drug delivery and industrial formulations.
Propriétés
Numéro CAS |
64713-38-8 |
|---|---|
Formule moléculaire |
C48H96O4 |
Poids moléculaire |
737.3 g/mol |
Nom IUPAC |
tridecyl 2,3-dihexadecoxypropanoate |
InChI |
InChI=1S/C48H96O4/c1-4-7-10-13-16-19-22-24-26-29-31-34-37-40-43-50-46-47(48(49)52-45-42-39-36-33-28-21-18-15-12-9-6-3)51-44-41-38-35-32-30-27-25-23-20-17-14-11-8-5-2/h47H,4-46H2,1-3H3 |
Clé InChI |
KOJJIRKQGYDXAA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOCC(C(=O)OCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Trichloromethyl)disulfanyl]acetic acid](/img/structure/B14482350.png)
![1-Nitro-4-(4-nitrophenyl)bicyclo[2.2.2]octane](/img/structure/B14482374.png)
![5-[4-[(1,3-Dioxo-2-benzofuran-5-yl)sulfanyl]phenyl]sulfanyl-2-benzofuran-1,3-dione](/img/structure/B14482378.png)
![Tetradecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-](/img/structure/B14482389.png)
![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methoxyphenyl]azo]-N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-](/img/structure/B14482390.png)



![1,1-Dichloro-2-[(dichloromethoxy)methyl]-2-methylcyclopropane](/img/structure/B14482408.png)



![2,3-Bis(2-methylpropyl)-1-{2-[(2-methylpropyl)sulfanyl]ethyl}-1H-pyrrole](/img/structure/B14482424.png)

